Cas no 2005836-53-1 (tert-butyl 3-formyl-3-(thiolan-3-yl)piperidine-1-carboxylate)

Tert-butyl 3-formyl-3-(thiolan-3-yl)piperidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for its functional groups that enable further derivatization. The tert-butyloxycarbonyl (Boc) protecting group enhances stability while allowing selective deprotection under mild acidic conditions. The formyl group offers reactivity for condensation or reduction reactions, and the thiolane moiety introduces sulfur-based functionality, useful in medicinal chemistry and ligand design. This compound is well-suited for constructing complex heterocycles or chiral scaffolds due to its stereogenic centers. Its balanced reactivity and protective group strategy make it a practical choice for multistep synthetic routes in pharmaceutical and agrochemical research.
tert-butyl 3-formyl-3-(thiolan-3-yl)piperidine-1-carboxylate structure
2005836-53-1 structure
商品名:tert-butyl 3-formyl-3-(thiolan-3-yl)piperidine-1-carboxylate
CAS番号:2005836-53-1
MF:C15H25NO3S
メガワット:299.428903341293
CID:6213369
PubChem ID:165778801

tert-butyl 3-formyl-3-(thiolan-3-yl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 3-formyl-3-(thiolan-3-yl)piperidine-1-carboxylate
    • 2005836-53-1
    • EN300-1622132
    • インチ: 1S/C15H25NO3S/c1-14(2,3)19-13(18)16-7-4-6-15(10-16,11-17)12-5-8-20-9-12/h11-12H,4-10H2,1-3H3
    • InChIKey: IQVLWBPUAHRSGI-UHFFFAOYSA-N
    • ほほえんだ: S1CCC(C1)C1(C=O)CN(C(=O)OC(C)(C)C)CCC1

計算された属性

  • せいみつぶんしりょう: 299.15551483g/mol
  • どういたいしつりょう: 299.15551483g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 380
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 71.9Ų

tert-butyl 3-formyl-3-(thiolan-3-yl)piperidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1622132-0.5g
tert-butyl 3-formyl-3-(thiolan-3-yl)piperidine-1-carboxylate
2005836-53-1
0.5g
$1495.0 2023-06-04
Enamine
EN300-1622132-2.5g
tert-butyl 3-formyl-3-(thiolan-3-yl)piperidine-1-carboxylate
2005836-53-1
2.5g
$3051.0 2023-06-04
Enamine
EN300-1622132-500mg
tert-butyl 3-formyl-3-(thiolan-3-yl)piperidine-1-carboxylate
2005836-53-1
500mg
$1289.0 2023-09-22
Enamine
EN300-1622132-1000mg
tert-butyl 3-formyl-3-(thiolan-3-yl)piperidine-1-carboxylate
2005836-53-1
1000mg
$1343.0 2023-09-22
Enamine
EN300-1622132-2500mg
tert-butyl 3-formyl-3-(thiolan-3-yl)piperidine-1-carboxylate
2005836-53-1
2500mg
$2631.0 2023-09-22
Enamine
EN300-1622132-5.0g
tert-butyl 3-formyl-3-(thiolan-3-yl)piperidine-1-carboxylate
2005836-53-1
5g
$4517.0 2023-06-04
Enamine
EN300-1622132-10.0g
tert-butyl 3-formyl-3-(thiolan-3-yl)piperidine-1-carboxylate
2005836-53-1
10g
$6697.0 2023-06-04
Enamine
EN300-1622132-0.1g
tert-butyl 3-formyl-3-(thiolan-3-yl)piperidine-1-carboxylate
2005836-53-1
0.1g
$1371.0 2023-06-04
Enamine
EN300-1622132-1.0g
tert-butyl 3-formyl-3-(thiolan-3-yl)piperidine-1-carboxylate
2005836-53-1
1g
$1557.0 2023-06-04
Enamine
EN300-1622132-5000mg
tert-butyl 3-formyl-3-(thiolan-3-yl)piperidine-1-carboxylate
2005836-53-1
5000mg
$3894.0 2023-09-22

tert-butyl 3-formyl-3-(thiolan-3-yl)piperidine-1-carboxylate 関連文献

tert-butyl 3-formyl-3-(thiolan-3-yl)piperidine-1-carboxylateに関する追加情報

tert-butyl 3-formyl-3-(thiolan-3-yl)piperidine-1-carboxylate: A Comprehensive Overview

CAS No. 2005836-53-1 is the unique identifier for the compound known as tert-butyl 3-formyl-3-(thiolan-3-yl)piperidine-1-carboxylate. This compound is a complex organic molecule with a diverse range of potential applications in the fields of pharmaceuticals, agrochemicals, and advanced materials. The structure of this compound is characterized by a piperidine ring substituted with a tert-butyl carboxylate group, a formyl group, and a thiolan ring. The combination of these functional groups makes it a versatile building block for further chemical modifications and derivatizations.

The piperidine ring is a six-membered cyclic amine, which serves as the central framework of this molecule. Piperidine derivatives are widely studied due to their ability to form hydrogen bonds and their role in various pharmacophores. The substitution pattern on the piperidine ring in this compound is particularly interesting, with the formyl group at position 3 and the thiolan ring also attached at the same position. This creates a unique stereochemical environment that can influence the compound's reactivity and biological activity.

The tert-butyl carboxylate group attached to the piperidine ring adds steric bulk to the molecule, which can enhance its stability and solubility properties. This group is commonly used as a protecting group for carboxylic acids during organic synthesis. The presence of this group in this compound suggests that it may have been synthesized through a multi-step process involving esterification or other protective chemistry techniques.

The formyl group at position 3 introduces an aldehyde functionality into the molecule. Aldehydes are highly reactive groups that can participate in various condensation reactions, such as aldol reactions or Perkin reactions, making them valuable intermediates in organic synthesis. The placement of the formyl group on the piperidine ring may also influence the compound's ability to act as a chiral auxiliary or to participate in enantioselective reactions.

The thiolan ring, also known as an oxathiane or tetrahydrothiophene ring, adds sulfur-containing functionality to the molecule. Thiols and their derivatives are known for their roles in biochemistry, particularly in sulfur-containing amino acids like cysteine and methionine. The thiolan ring in this compound may contribute to its ability to act as a ligand or to participate in metal coordination chemistry.

In terms of synthesis, this compound likely involves multiple steps, including nucleophilic substitution, condensation reactions, and possibly cyclization processes. The use of modern synthetic techniques such as microwave-assisted synthesis or catalytic methods could enhance the efficiency and selectivity of its preparation. Recent advancements in asymmetric synthesis could also be applied to control the stereochemistry of key intermediates during its formation.

The potential applications of this compound are vast. In pharmaceutical research, it could serve as a lead compound for drug development due to its complex structure and functional groups that can interact with biological targets such as enzymes or receptors. In agrochemicals, it might be explored for its pesticidal or fungicidal properties due to its sulfur-containing functionality and nitrogenous framework.

In materials science, this compound could be used as a precursor for polymers or advanced materials with tailored properties such as conductivity or biodegradability. Its stereochemical complexity might also make it useful in chiral resolution or asymmetric catalysis applications.

Recent studies have highlighted the importance of sulfur-containing compounds in medicinal chemistry due to their ability to modulate enzyme activity and target specific biological pathways. The presence of both nitrogen and sulfur atoms in this compound makes it particularly interesting for exploring new drug targets or developing novel therapeutic agents.

In conclusion, CAS No. 2005836-53-1 represents a sophisticated organic molecule with significant potential across multiple disciplines. Its unique structure combines several functional groups that offer opportunities for further chemical exploration and application development. As research continues to uncover new synthetic methods and biological insights, this compound will likely play an increasingly important role in advancing scientific knowledge and technological innovation.

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